molecular formula C12H10N2O4 B3151691 2-(4-Methoxyphenoxy)-5-nitropyridine CAS No. 71973-03-0

2-(4-Methoxyphenoxy)-5-nitropyridine

Cat. No. B3151691
CAS RN: 71973-03-0
M. Wt: 246.22 g/mol
InChI Key: RJNPADRCOGUIJU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-5-nitropyridine is a chemical compound that belongs to the class of pyridine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Chemical Synthesis and Modification

Development of Fluorescent Probes

The development of aminoethylpyridine-based fluorescent probes for detecting ions like Fe3+ and Hg2+ in aqueous media is another application. Singh et al. (2020) demonstrated the use of 2-aminoethylpyridine based fluorescent compounds for this purpose, highlighting the potential of nitropyridine derivatives in environmental and biological systems sensing (Singh, Thakur, Raj, & Pandey, 2020).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses of nitropyridine derivatives have been a focus of studies. Jukić et al. (2010) performed X-ray and spectroscopic analysis of a specific nitropyridine derivative, contributing to the understanding of its structural and optical properties (Jukić, Cetina, Halambek, & Ugarković, 2010). Additionally, Balachandran, Lakshmi, and Janaki (2012) conducted conformational stability and vibrational spectral studies on related compounds, offering insights into their molecular stability and reactivity (Balachandran, Lakshmi, & Janaki, 2012).

Environmental and Biological Studies

In environmental and biological contexts, nitropyridine derivatives have been explored for their potential applications. Kitagawa, Kimura, and Kamagata (2004) identified a novel gene cluster in a bacterium that degrades p-nitrophenol, an environmental contaminant, which indirectly relates to the study of nitropyridine compounds and their environmental impact (Kitagawa, Kimura, & Kamagata, 2004).

properties

IUPAC Name

2-(4-methoxyphenoxy)-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-17-10-3-5-11(6-4-10)18-12-7-2-9(8-13-12)14(15)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNPADRCOGUIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenoxy)-5-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Kuramochi, A Kakefuda, H Yamada, I Sato… - Bioorganic & medicinal …, 2004 - Elsevier
The sodium–calcium exchanger (NCX) is known as the transporter that controls the concentration of Ca 2+ in cardiac myocytes. In the setting of heart failure and myocardial ischemia-…
Number of citations: 16 www.sciencedirect.com
A Du Preez - 2021 - search.proquest.com
A low-cost, mostly 3D-printed flow system was designed, manufactured, and evaluated for performing base-catalyzed transesterification of triacylglycerols, in order to determine the fatty …
Number of citations: 3 search.proquest.com

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